Cas no 1511437-05-0 (3-(1H-indol-5-yl)-2-methylpropanoic acid)

3-(1H-indol-5-yl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1H-indol-5-yl)-2-methylpropanoic acid
- 1511437-05-0
- SCHEMBL8523546
- EN300-1792238
-
- Inchi: 1S/C12H13NO2/c1-8(12(14)15)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8,13H,6H2,1H3,(H,14,15)
- InChI Key: GAQQLZMEVWKVDR-UHFFFAOYSA-N
- SMILES: OC(C(C)CC1C=CC2=C(C=CN2)C=1)=O
Computed Properties
- Exact Mass: 203.094628657g/mol
- Monoisotopic Mass: 203.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 53.1Ų
3-(1H-indol-5-yl)-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1792238-0.5g |
3-(1H-indol-5-yl)-2-methylpropanoic acid |
1511437-05-0 | 0.5g |
$849.0 | 2023-09-19 | ||
Enamine | EN300-1792238-5.0g |
3-(1H-indol-5-yl)-2-methylpropanoic acid |
1511437-05-0 | 5g |
$2566.0 | 2023-05-23 | ||
Enamine | EN300-1792238-10g |
3-(1H-indol-5-yl)-2-methylpropanoic acid |
1511437-05-0 | 10g |
$3807.0 | 2023-09-19 | ||
Enamine | EN300-1792238-0.05g |
3-(1H-indol-5-yl)-2-methylpropanoic acid |
1511437-05-0 | 0.05g |
$744.0 | 2023-09-19 | ||
Enamine | EN300-1792238-2.5g |
3-(1H-indol-5-yl)-2-methylpropanoic acid |
1511437-05-0 | 2.5g |
$1735.0 | 2023-09-19 | ||
Enamine | EN300-1792238-1.0g |
3-(1H-indol-5-yl)-2-methylpropanoic acid |
1511437-05-0 | 1g |
$884.0 | 2023-05-23 | ||
Enamine | EN300-1792238-1g |
3-(1H-indol-5-yl)-2-methylpropanoic acid |
1511437-05-0 | 1g |
$884.0 | 2023-09-19 | ||
Enamine | EN300-1792238-0.25g |
3-(1H-indol-5-yl)-2-methylpropanoic acid |
1511437-05-0 | 0.25g |
$814.0 | 2023-09-19 | ||
Enamine | EN300-1792238-10.0g |
3-(1H-indol-5-yl)-2-methylpropanoic acid |
1511437-05-0 | 10g |
$3807.0 | 2023-05-23 | ||
Enamine | EN300-1792238-0.1g |
3-(1H-indol-5-yl)-2-methylpropanoic acid |
1511437-05-0 | 0.1g |
$779.0 | 2023-09-19 |
3-(1H-indol-5-yl)-2-methylpropanoic acid Related Literature
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
Additional information on 3-(1H-indol-5-yl)-2-methylpropanoic acid
3-(1H-indol-5-yl)-2-methylpropanoic acid: A Comprehensive Overview
3-(1H-indol-5-yl)-2-methylpropanoic acid, also known by its CAS number 1511437-05-0, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, which belongs to the class of indole derivatives, has been extensively studied for its potential applications in drug discovery and as a building block in organic synthesis. The structure of this molecule is characterized by an indole ring system attached to a substituted propanoic acid group, making it a versatile compound with unique chemical properties.
The indole moiety, a heterocyclic aromatic structure consisting of a six-membered benzene ring fused with a five-membered pyrrole ring, is a common feature in many bioactive compounds. In the case of 3-(1H-indol-5-yl)-2-methylpropanoic acid, the indole ring is substituted at the 5-position with a propanoic acid group that carries a methyl substituent. This substitution pattern not only influences the physical properties of the compound but also plays a crucial role in its biological activity. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic and pharmacodynamic properties of drugs.
One of the most intriguing aspects of 3-(1H-indol-5-yl)-2-methylpropanoic acid is its potential as a lead compound in drug discovery. Researchers have explored its ability to interact with various biological targets, including enzymes, receptors, and ion channels. For instance, studies have shown that this compound exhibits modulatory effects on G protein-coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. The methyl group at the 2-position of the propanoic acid moiety has been implicated in enhancing the lipophilicity of the molecule, thereby improving its bioavailability.
In addition to its pharmacological significance, 3-(1H-indol-5-yl)-2-methylpropanoic acid has also been utilized as a key intermediate in the synthesis of more complex molecules. Its reactivity under various reaction conditions makes it an invaluable tool for organic chemists. For example, it can undergo nucleophilic substitution reactions to introduce diverse functional groups, or it can participate in coupling reactions to form biologically active hybrids. The versatility of this compound is further underscored by its ability to serve as both an electrophilic and nucleophilic partner in organic transformations.
The synthesis of 3-(1H-indol-5-yl)-2-methylpropanoic acid typically involves multi-step processes that combine principles from both classical and modern organic chemistry. One common approach involves the alkylation or acylation of an indole derivative followed by subsequent functionalization to introduce the propanoic acid group. The optimization of these synthetic routes has been a focus of recent research efforts, with particular emphasis on improving yield, purity, and scalability.
From an analytical standpoint, 3-(1H-indol-5-yl)-2-methylpropanoic acid presents unique challenges due to its complex structure and potential for geometric isomerism. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been employed to characterize this compound accurately. These methods not only aid in confirming the molecular structure but also provide insights into its conformational flexibility and stereochemical properties.
The biological evaluation of 3-(1H-indol-5-yl)-2-methylpropanoic acid has revealed promising results across multiple assays. For example, studies have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, making it a candidate for anti-cancer therapies. Additionally, this compound has shown anti-inflammatory properties in vitro, suggesting potential applications in treating inflammatory diseases. The methyl group at the 2-position appears to play a critical role in these activities by influencing both receptor binding affinity and enzymatic activity.
In conclusion, 3-(1H-indol-5-yl)-2-methylpropanoic acid, with its unique structural features and diverse functional groups, represents a valuable asset in contemporary chemical research. Its role as both a lead compound and a synthetic intermediate underscores its importance across multiple disciplines within chemistry and pharmacology. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to remain at the forefront of scientific innovation for years to come.
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